molecular formula C20H17NO3S B11117711 4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid

4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid

Cat. No.: B11117711
M. Wt: 351.4 g/mol
InChI Key: DPGPSLGVIHNDNL-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-Methylbenzoyl chloride: This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride.

    Formation of 2-Thienylmethylamine: This involves the reaction of thiophene with formaldehyde and ammonia.

    Coupling Reaction: The final step involves the coupling of 4-methylbenzoyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-(4-methylbenzoyl)benzoic acid share structural similarities.

    Thiophene derivatives: Compounds containing the thiophene ring, such as 2-thienylmethylamine.

Uniqueness

4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid is unique due to its combination of aromatic and heterocyclic components, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(4-methylbenzoyl)-(thiophen-2-ylmethyl)amino]benzoic acid

InChI

InChI=1S/C20H17NO3S/c1-14-4-6-15(7-5-14)19(22)21(13-18-3-2-12-25-18)17-10-8-16(9-11-17)20(23)24/h2-12H,13H2,1H3,(H,23,24)

InChI Key

DPGPSLGVIHNDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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